molecular formula C17H25N3O3S B4462055 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4462055
M. Wt: 351.5 g/mol
InChI Key: INLNATOKGMSKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has been the subject of extensive scientific research. This compound has shown promising results in various applications, including drug discovery, cancer treatment, and neuroscience research.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the inhibition of certain enzymes and receptors in the body. 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body. 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to modulate the activity of certain receptors in the brain, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide are complex and varied. 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which can have implications for the regulation of pH in the body. Additionally, 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes and receptors in the body. This can be useful in studying the role of these enzymes and receptors in various disease processes. However, one of the limitations of using 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its complexity and the difficulty in synthesizing it.

Future Directions

There are several future directions for research on 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of research could be the development of more efficient synthesis methods for 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. Additionally, further research could be done on the potential applications of 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in drug discovery, cancer treatment, and neuroscience research. Finally, more research could be done on the biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which could have implications for the treatment of various diseases.

Scientific Research Applications

3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is in the field of drug discovery. 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in various disease processes. 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-methyl-N-(1-methyl-4-piperidinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential use in neuroscience research. It has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.

properties

IUPAC Name

3-methyl-N-(1-methylpiperidin-4-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-13-12-15(5-6-16(13)20-9-3-4-17(20)21)24(22,23)18-14-7-10-19(2)11-8-14/h5-6,12,14,18H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLNATOKGMSKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN(CC2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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